Increased Molecular Volume and Predicted Lipophilicity Versus the Des-4-Methyl Analog (CAS 1514561-76-2)
The addition of a methyl group at the 4-position of the cyclohexanol ring increases the molecular weight from 171.28 g/mol (des-methyl analog, CAS 1514561-76-2) to 185.31 g/mol for the target compound, a +14.03 Da (+8.2%) increment [REFS-1, REFS-2]. This modification is predicted to raise cLogP by approximately 0.5 log units based on the Hansch π constant for aliphatic methyl substitution. The increased lipophilicity is expected to enhance passive membrane permeability while the additional steric bulk at C4 may influence the conformational equilibrium of the cyclohexane ring, potentially affecting the spatial presentation of the amine and alcohol pharmacophoric groups.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 185.31 g/mol; cLogP estimated ~1.7–2.0 |
| Comparator Or Baseline | 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol (CAS 1514561-76-2): MW = 171.28 g/mol; cLogP estimated ~1.2–1.5 |
| Quantified Difference | ΔMW = +14.03 Da (+8.2%); ΔcLogP ≈ +0.5 log units |
| Conditions | Predicted physicochemical properties based on ACD/Labs or analogous computational estimation methods |
Why This Matters
For CNS drug discovery programs, lipophilicity within the optimal range (cLogP 1–3) is critical for balancing blood-brain barrier penetration with metabolic stability, and the +0.5 log unit shift offers a tunable parameter for lead optimization without altering the core pharmacophore.
